molecular formula C13H18N2O B13075414 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine

3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine

Cat. No.: B13075414
M. Wt: 218.29 g/mol
InChI Key: SGOHAKLJRYWYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine is a compound that belongs to the class of aza [3.1.0]bicycles. These structures are common in natural products and bioactive compounds, known for their broad spectrum of activity against various bacteria, mycobacteria, parasites, tumors, and neurological disorders . The compound’s unique bicyclic structure makes it a valuable target in synthetic organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine typically involves the metal-mediated cyclopropanation domino reaction of chain enynes. This method relies on in situ-generated metal carbene species in the presence of catalysts such as Pd, Au, Ru, Co, Ni, and Rh salts . Another approach involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides to deliver conformationally restricted highly substituted aza [3.1.0]bicycles . Industrial production methods may vary, but they generally follow similar principles, optimizing for scalability and yield.

Chemical Reactions Analysis

3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with molecular targets such as DNA and enzymes. For instance, derivatives like Duocarmycin SA and Yatakemycin exert their antitumor activity by alkylating DNA . The compound’s bicyclic structure allows it to fit into specific binding sites, disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds include other aza [3.1.0]bicycles such as 1-(4-Chlorophenyl)-3-(3-methoxyphenyl)-4-methyl-3-azabicyclo[3.1.0]hexan-2-one . Compared to these, 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-16-10-4-2-9(3-5-10)6-15-7-11-12(8-15)13(11)14/h2-5,11-13H,6-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOHAKLJRYWYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3C(C2)C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.